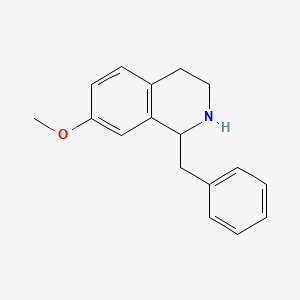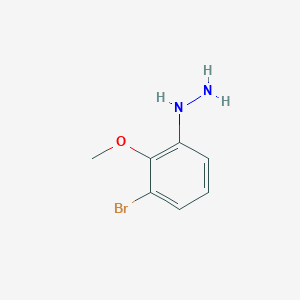
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyl group at the 1-position and a methoxy group at the 7-position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinolines . Another method involves the Strecker reaction, where iodophenethylamines react with phenylacetaldehydes to form α-aminonitriles, which are then treated with i-propyl magnesium chloride to yield the desired tetrahydroisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for its neuroprotective effects. Additionally, it may inhibit certain enzymes and receptors involved in inflammatory processes .
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, the methoxy group at the 7-position enhances its neuroprotective and anti-inflammatory activities. Similarly, the presence of the benzyl group differentiates it from 1-Methyl-1,2,3,4-tetrahydroisoquinoline, which lacks this substituent and exhibits different pharmacological profiles .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO/c1-19-15-8-7-14-9-10-18-17(16(14)12-15)11-13-5-3-2-4-6-13/h2-8,12,17-18H,9-11H2,1H3 |
InChI Key |
UEKUFAYJUCLXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride](/img/structure/B11744703.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
